6-Methylquinoxaline-2-carbaldehyde 6-Methylquinoxaline-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20153847
InChI: InChI=1S/C10H8N2O/c1-7-2-3-9-10(4-7)11-5-8(6-13)12-9/h2-6H,1H3
SMILES:
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol

6-Methylquinoxaline-2-carbaldehyde

CAS No.:

Cat. No.: VC20153847

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

6-Methylquinoxaline-2-carbaldehyde -

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
IUPAC Name 6-methylquinoxaline-2-carbaldehyde
Standard InChI InChI=1S/C10H8N2O/c1-7-2-3-9-10(4-7)11-5-8(6-13)12-9/h2-6H,1H3
Standard InChI Key ZRWDXVSKJWFATI-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC=C(N=C2C=C1)C=O

Chemical Identity and Structural Properties

Figure 1: Structural representation of 6-methylquinoxaline-2-carbaldehyde.

ChemDraw structure or 2D/3D rendering\text{ChemDraw structure or 2D/3D rendering}

Synthesis and Reaction Mechanisms

Primary Synthetic Route

The most efficient method involves selenium dioxide (SeO₂)-mediated oxidation of 6-methylquinoxaline under microwave irradiation :

Reaction Scheme:

6-Methylquinoxaline+SeO21,4-dioxane, 200°C, MW6-Methylquinoxaline-2-carbaldehyde\text{6-Methylquinoxaline} + \text{SeO}_2 \xrightarrow{\text{1,4-dioxane, 200°C, MW}} \text{6-Methylquinoxaline-2-carbaldehyde}

Table 1: Optimization of Synthesis Conditions

ParameterValueYieldReference
Oxidizing AgentSeO₂ (1.3 equiv)91%
Solvent1,4-Dioxane/H₂O (5:1)85%
Temperature200°C (microwave)91%
Reaction Time30 min (microwave)91%

Mechanistic Insight: SeO₂ selectively oxidizes the methyl group at C2 via a radical-mediated pathway, forming the aldehyde functionality . The reaction proceeds through a selenious acid intermediate, with microwave irradiation enhancing reaction efficiency .

Alternative Methods

  • Conventional Heating: Prolonged reflux (6–12 hours) in dioxane yields comparable results but with lower efficiency (70–75%) .

  • Catalytic Systems: TBHP (tert-butyl hydroperoxide) with SeO₂ improves regioselectivity in polycyclic substrates .

Spectral Characterization and Analytical Data

Table 2: Key Spectral Assignments

TechniqueDataReference
¹H NMRδ 10.25 (s, CHO), 8.95 (s, H5/H8), 8.57 (d, H3), 8.24 (dd, H7)
¹³C NMRδ 192.1 (CHO), 152.3 (C2), 141.2 (C6), 129.8–128.3 (aromatic)
FT-IR1705 cm⁻¹ (C=O stretch), 1594 cm⁻¹ (C=N stretch)
UV-Visλₘₐₓ = 280 nm (π→π* transition)

Applications in Medicinal Chemistry and Materials Science

Biological Activity

  • Anticancer Potential: Derivatives like 4,4′-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) show IC₅₀ = 125 μg/mL against HepG2 liver cancer cells .

  • Antimicrobial Activity: Quinoxaline aldehydes inhibit Yersinia enterocolitica (19.5 ± 1.0 mm zone of inhibition at 2.5 μg/mL) .

  • Antioxidant Capacity: DPPH radical scavenging activity reaches 67.48% at 500 μg/mL .

Materials Science

  • Nonlinear Optical (NLO) Properties: High first-order hyperpolarizability (β = 1.2×10⁻³⁰ esu) suggests utility in photonic devices .

  • Coordination Chemistry: The aldehyde group facilitates Schiff base formation for metal-organic frameworks (MOFs).

Computational and Molecular Docking Studies

DFT Calculations

  • Geometry Optimization: B3LYP/6-311++G(d,p) level confirms planar quinoxaline core with distorted aldehyde group .

  • Frontier Molecular Orbitals: HOMO-LUMO gap = 4.2 eV, indicating moderate reactivity .

Molecular Docking

  • Target Protein: c-Met kinase (PDB ID: 3F66) .

  • Binding Affinity: ΔG = -10.8 kcal/mol, with key interactions at ARG1086 and MET1211 residues .

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